6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry. The compound is characterized by its complex structure, which includes a cyclohexyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 272.30 g/mol. This compound is classified under the category of heterocyclic compounds, specifically within the cinnoline derivatives, which are known for their diverse biological activities.
The synthesis of 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves several key steps:
The molecular structure of 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
| InChI Key | [InChI Key Here] |
| Canonical SMILES | C1CCC(CC1)N2C=C(C(=O)C3=CC=CC=C32)C(=O)O |
6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid participates in several notable chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid primarily revolves around its interactions with biological targets:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide |
| Stability | Stable under normal conditions but sensitive to strong acids/bases |
| pH Range | Acidic due to carboxylic acid functionality |
6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several important applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5